5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is a chemical compound with the molecular formula C21H28IO2Si. This compound is characterized by the presence of a tert-butyl(diphenyl)silyl group, an iodine atom, and a pent-2-en-1-ol backbone. It is used in various synthetic applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by iodination of the pent-2-en-1-ol backbone. The reaction conditions often include the use of bases such as imidazole or pyridine to facilitate the silylation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group provides steric protection, while the iodine atom serves as a reactive site for substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-pentanone: Similar in structure but with a ketone group instead of an iodine atom.
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a silyl-protected hydroxyl group but with an aldehyde functionality.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar in having a tert-butyl group but with a benzaldehyde structure.
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is unique due to the combination of a silyl-protected hydroxyl group, an iodine atom, and an enol structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
827036-21-5 |
---|---|
Molecular Formula |
C21H27IO2Si |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxy-3-iodopent-2-en-1-ol |
InChI |
InChI=1S/C21H27IO2Si/c1-21(2,3)25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24-17-15-18(22)14-16-23/h4-14,23H,15-17H2,1-3H3 |
InChI Key |
AJAFUFFVZKWVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.